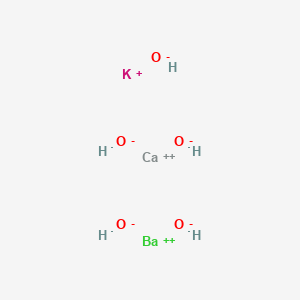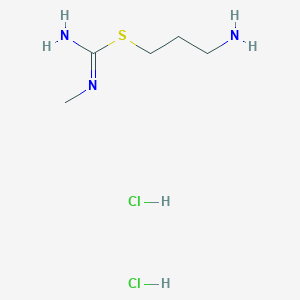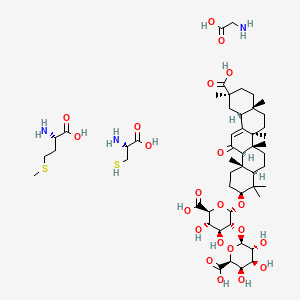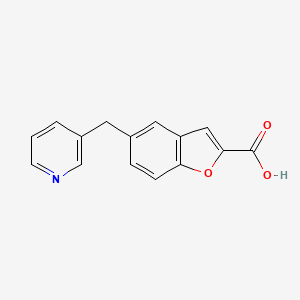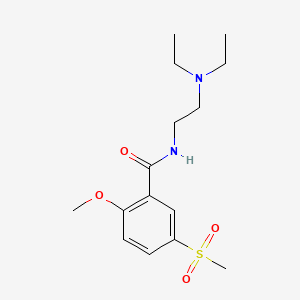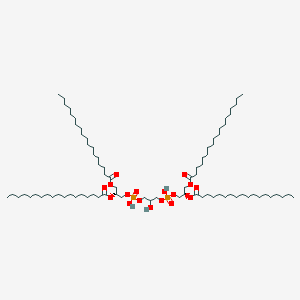
Tetrastearoylcardiolipin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CL(1'-[18:0/18:0], 3'-[18:0/18:0]), also known as 1, 1'2, 2'-tetra-dodecanoyl cardiolipin or tetrastearoylcardiolipin, belongs to the class of organic compounds known as cardiolipins. These are glycerophospholipids in which the O1 and O3 oxygen atoms of the central glycerol moiety are each linked to one 1, 2-diacylglycerol chain. Their general formula is OC(COP(O)(=O)OC[C@@H](CO[R1])O[R2])COP(O)(=O)OC[C@@H](CO[R3])O[R4], where R1-R4 are four fatty acyl chains. Thus, CL(1'-[18:0/18:0], 3'-[18:0/18:0]) is considered to be a glycerophosphoglycerophosphoglycerol lipid molecule. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) is considered to be a practically insoluble (in water) and relatively neutral molecule. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) has been found in human heart tissue, and has also been primarily detected in blood. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) can be found anywhere throughout the human cell, such as in mitochondria, cytoplasm, membrane (predicted from logP), and endoplasmic reticulum. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) exists in all eukaryotes, ranging from yeast to humans. In humans, CL(1'-[18:0/18:0], 3'-[18:0/18:0]) is involved in cardiolipin biosynthesis CL(18:0/18:0/18:0/18:0) pathway. Outside of the human body, CL(1'-[18:0/18:0], 3'-[18:0/18:0]) can be found in apple, cardamom, fig, and shiitake. This makes CL(1'-[18:0/18:0], 3'-[18:0/18:0]) a potential biomarker for the consumption of these food products.
Tetrastearoyl cardiolipin is a cardiolipin derivative in which all four of the phosphatidyl acyl groups are specified as stearoyl (octadecanoyl).
科学的研究の応用
Cardiolipin and Mitochondrial Dysfunction
Cardiolipin, a pivotal mitochondrial phospholipid, is crucial for maintaining cardiac health. Its loss, particularly of tetralinoleoyl cardiolipin, is linked to coronary heart disease (CHD) pathogenesis. ALCAT1, an acyltransferase, contributes to pathological remodeling of cardiolipin, leading to mitochondrial dysfunction and CHD. Ablation or pharmacological inhibition of ALCAT1 restores cardiolipin levels and mitochondrial function, mitigating CHD and associated pathologies (Jia et al., 2021).
Cardiolipin's Role in Heart Failure
Cardiolipin is vital for mitochondrial oxidative phosphorylation. Its remodeling is crucial in conditions like heart failure, where the loss of specific cardiolipin species, such as tetralinoleoyl-cardiolipin, disrupts mitochondrial bioenergetics. Studies show that maintaining cardiolipin levels can improve mitochondrial function, offering a potential therapeutic strategy for cardiac dysfunction and other pathologies involving mitochondrial dysfunction (Mejia et al., 2014).
Cardiolipin in Diabetes-Related Cardiac Dysfunction
In diabetes, cardiolipin undergoes significant remodeling, impacting mitochondrial function and cardiac health. The major cardiolipin species in a healthy heart is dramatically reduced in diabetic hearts, with detrimental effects on mitochondrial and cardiac function. Approaches to manipulate cardiolipin's acyl chains are being investigated to improve cardiac function in diabetes (He & Han, 2014).
Cardiolipin and Cellular Stress Responses
Cardiolipin plays a role in the body's response to stress signals, infection, or disease. Changes in its saturation and oxidation levels can affect mitochondrial function and inflammatory responses. Cytosolic-exposed cardiolipin has emerging roles in apoptosis, pro- and anti-inflammatory functions, and its unique structure influences cell death and immune system proteins (Pizzuto & Pelegrín, 2020).
特性
製品名 |
Tetrastearoylcardiolipin |
|---|---|
分子式 |
C81H158O17P2 |
分子量 |
1466.1 g/mol |
IUPAC名 |
[(2R)-3-[[3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C81H158O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h75-77,82H,5-74H2,1-4H3,(H,87,88)(H,89,90)/t76-,77-/m1/s1 |
InChIキー |
XVTUQDWPJJBEHJ-KZCWQMDCSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






